

# Reasons for GSK2239633A clinical trial discontinuation

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Compound of Interest		
Compound Name:	GSK2239633A	
Cat. No.:	B607783	Get Quote

## **Technical Support Center: GSK2239633A**

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the CCR4 antagonist, **GSK2239633A**. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide insights into the discontinuation of its clinical trials.

## Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the discontinuation of the GSK2239633A clinical trials?

The clinical development of **GSK2239633A** was discontinued primarily due to its pharmacokinetic and pharmacodynamic profile. Specifically, the compound exhibited low oral bioavailability and, consequently, failed to achieve the desired level of target engagement in human subjects.[1] In a clinical study, **GSK2239633A** did not reach the minimum target level of CC-chemokine receptor 4 (CCR4) inhibition in the blood, which was set at ≥90% at peak and 50% at trough concentrations. The maximum mean CCR4 occupancy achieved was 74% at the highest tested oral dose of 1500 mg.[1][2]

Q2: Was the discontinuation of **GSK2239633A** clinical trials related to safety concerns?

No, the discontinuation was not primarily due to safety issues. **GSK2239633A** was generally well-tolerated in healthy male subjects.[1][2] The majority of adverse events reported in clinical trials were of mild to moderate intensity.



Q3: What is the mechanism of action of GSK2239633A?

**GSK2239633A** is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4). [1] CCR4 is a G protein-coupled receptor that plays a crucial role in the migration of T helper type 2 (Th2) cells and regulatory T cells (Tregs).[3][4][5] By blocking the interaction of CCR4 with its natural ligands, CCL17 (TARC) and CCL22 (MDC), **GSK2239633A** was developed to inhibit the inflammatory responses mediated by these immune cells, with potential applications in diseases like asthma and atopic dermatitis.[3][4][6]

## **Troubleshooting Guide for In Vitro Experiments**

Issue: Inconsistent IC50 values in radioligand binding assays.

- Possible Cause 1: Reagent Quality. Ensure the radioligand (e.g., [125]-CCL17 or [125]-CCL22) has not degraded. Check the specific activity and storage conditions.
- Possible Cause 2: Membrane Preparation. The quality and consistency of the cell membrane preparations expressing CCR4 are critical. Ensure a standardized protocol for membrane preparation and storage.
- Possible Cause 3: Assay Conditions. Optimize incubation times and temperatures to ensure the binding reaction reaches equilibrium. Non-specific binding should be minimized and properly accounted for.

Issue: Low signal in F-actin polymerization assays.

- Possible Cause 1: Cell Health. Use healthy, viable T-cells (e.g., primary CD4+ T-cells or a suitable cell line) for the assay. Poor cell viability will lead to a weak response.
- Possible Cause 2: Agonist Concentration. Ensure the concentration of the chemokine agonist (CCL17 or CCL22) is optimal for inducing a robust F-actin polymerization response.
- Possible Cause 3: Staining and Detection. Verify the concentration and quality of the fluorescently-labeled phalloidin used for staining F-actin. Ensure the flow cytometer or fluorescence microscope is correctly calibrated.

## **Quantitative Data Summary**



The following tables summarize the key pharmacokinetic, pharmacodynamic, and safety data from the phase I clinical trials of **GSK2239633A** in healthy male subjects.

Table 1: Pharmacokinetic Parameters of GSK2239633A

Parameter	Intravenous Administration (100 µg)	Oral Administration (150- 1500 mg)
Median tmax	N/A	1.0–1.5 hours[1][2]
Terminal Half-life (t½)	13.5 hours[1][2]	N/A
Bioavailability	N/A	Low, maximum of 16%[1][2]
Effect of Food (1200 mg dose)	N/A	Cmax increased by 103%, AUC increased by 180-208% [2]

Table 2: Pharmacodynamic Data of GSK2239633A

Parameter	Result
Mean CCR4 Occupancy (1500 mg oral dose)	74%[1][2]
Inhibition of TARC-induced Actin Polymerization	Dose-dependent inhibition observed[1]

Table 3: Incidence of Adverse Events in Phase I Studies

Administration Route	Percentage of Subjects Reporting Adverse Events	Severity of Events
Intravenous	50%[1][2]	98% were mild to moderate[1] [2]
Oral	79%[1][2]	98% were mild to moderate[1] [2]

## **Experimental Protocols**



#### **Radioligand Binding Assay (Competitive Inhibition)**

Objective: To determine the affinity (IC50) of GSK2239633A for the CCR4 receptor.

#### Materials:

- Cell membranes prepared from a cell line overexpressing human CCR4.
- Radioligand: [125]-CCL17 or [125]-CCL22.
- GSK2239633A at various concentrations.
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
- Wash buffer (ice-cold).
- Glass fiber filters.
- Scintillation counter.

#### Procedure:

- In a 96-well plate, add the CCR4-expressing cell membranes (3-20 μg protein per well).[7]
- Add GSK2239633A at a range of concentrations.
- Add the radioligand at a fixed concentration (typically at or below its Kd).
- Incubate the plate with gentle agitation to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[7]
- Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[7]
- Wash the filters multiple times with ice-cold wash buffer.
- Measure the radioactivity on the filters using a scintillation counter.



 Calculate the specific binding and plot the percentage of inhibition against the concentration of GSK2239633A to determine the IC50 value.

## F-actin Polymerization Assay (Flow Cytometry)

Objective: To measure the functional inhibition of chemokine-induced actin polymerization in T-cells by **GSK2239633A**.

#### Materials:

- Isolated human CD4+ T-cells or a CCR4-expressing T-cell line.
- GSK2239633A at various concentrations.
- Chemokine agonist: CCL17 (TARC) or CCL22 (MDC).
- Fixation buffer (e.g., 4% formaldehyde).
- · Permeabilization buffer.
- Fluorescently-labeled phalloidin (e.g., FITC-phalloidin).
- Flow cytometer.

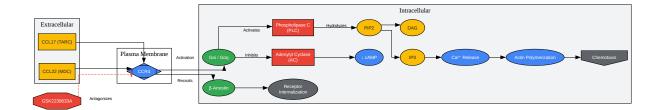
#### Procedure:

- Pre-incubate the T-cells with various concentrations of **GSK2239633A** or vehicle control.
- Stimulate the cells with the chemokine agonist for a short period (e.g., 20 seconds) to induce actin polymerization.[8]
- Immediately stop the reaction by adding fixation buffer.
- Permeabilize the cells.
- Stain the cells with fluorescently-labeled phalloidin, which binds specifically to F-actin.
- Analyze the mean fluorescence intensity (MFI) of the cells using a flow cytometer. The MFI is
  proportional to the amount of F-actin.



• Determine the inhibitory effect of **GSK2239633A** on agonist-induced actin polymerization.

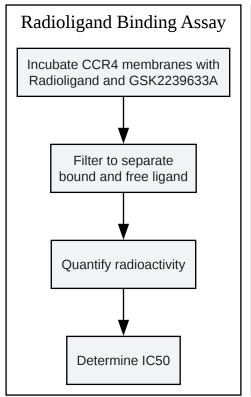
#### **Visualizations**

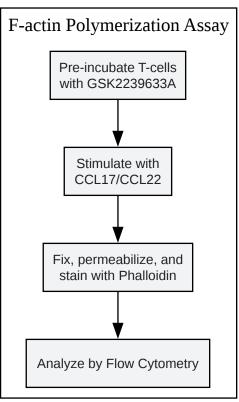


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Caption: CCR4 signaling pathway and the inhibitory action of GSK2239633A.







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